molecular formula C18H12ClN3OS3 B11174292 3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B11174292
M. Wt: 418.0 g/mol
InChI Key: RPTGBPDYNRYFQO-UHFFFAOYSA-N
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Description

3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of the thiadiazole ring and the phenylsulfanyl group further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the phenylsulfanyl group. The final step involves the chlorination of the compound to introduce the chloro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: The compound’s unique chemical properties make it useful for a variety of industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a variety of biological effects. Further research is needed to fully elucidate the compound’s mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H12ClN3OS3

Molecular Weight

418.0 g/mol

IUPAC Name

3-chloro-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H12ClN3OS3/c19-15-12-8-4-5-9-13(12)25-16(15)17(23)20-18-22-21-14(26-18)10-24-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23)

InChI Key

RPTGBPDYNRYFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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